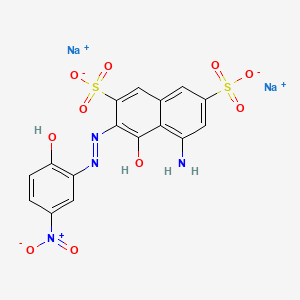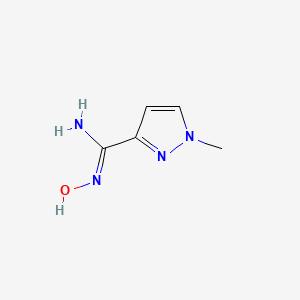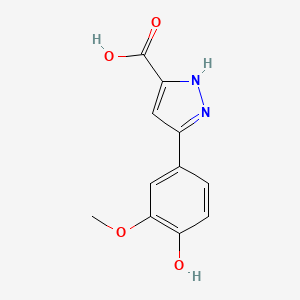![molecular formula C17H15Cl2N3 B1460032 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride CAS No. 477762-41-7](/img/structure/B1460032.png)
8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride” is a chemical compound with the molecular formula C17H15Cl2N3 . It has an average mass of 332.227 Da and a monoisotopic mass of 331.064301 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Hexaazatriphenylene (HAT) Derivatives in Research
8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride is structurally related to hexaazatriphenylene (HAT) derivatives, which are known for their electron deficiency, rigid, planar, aromatic discotic system, and remarkable π–π stacking ability. These properties make HAT derivatives an ideal scaffold for a variety of molecular, macromolecular, and supramolecular systems, used in diverse applications. Research has leveraged HAT derivatives in fields like organic materials and nanoscience, particularly as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage, highlighting their versatility and importance in the scientific community (Segura et al., 2015).
Chlorophenols and Environmental Engineering
While not directly related to 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride, the study and application of chlorophenols (CPs) in environmental engineering provide context for the broader class of chlorinated compounds in scientific research. CPs have been identified as toxic to humans and the environment, and research has focused on their efficient removal, especially using zero valent iron (ZVI) and iron-based bimetallic systems. This work is crucial for understanding the behavior of chlorinated compounds in environmental settings and devising strategies for mitigating their impact, which could be applicable to related compounds (Gunawardana et al., 2011).
Quinoline Derivatives in Corrosion Inhibition
Research on quinoline derivatives has revealed their significance as anticorrosive materials. Quinoline derivatives exhibit effective corrosion inhibition due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The review highlights the application of quinoline derivatives as corrosion inhibitors and emphasizes the potential of these compounds in creating advanced materials for protection against corrosion (Verma et al., 2020).
properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREMMCAHTPJRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136237887 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)


![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)



![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)


![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)